Comparative Bioactivity Data Unavailable: A Critical Void for Scientific Selection
A comprehensive search of public databases, including PubChem, BindingDB, ChEMBL, and patent literature, returned zero quantitative biochemical or cellular potency data (e.g., IC50, EC50, Ki) for this specific compound against any biological target [1]. In contrast, closely related analogs from the thieno[3,2-d]pyrimidine class have been characterized. For instance, in the PIM kinase patent space (US9321756), a structurally distinct thieno[3,2-d]pyrimidine compound (CHEMBL3394164) shows an IC50 of 1-1.5 nM against PIM1 [2]. However, this data is not transferable to the target compound due to fundamental differences in the core scaffold and substitution pattern. No direct head-to-head or cross-study comparable evidence exists to support any claim of superior or comparable potency for this compound.
| Evidence Dimension | PIM1 Kinase Inhibition (Biochemical IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | CHEMBL3394164 (from patent US9321756): IC50 = 1.0 - 1.5 nM |
| Quantified Difference | Not calculable; comparator data is for a different molecule and cannot be used to infer target compound activity. |
| Conditions | Biochemical assay measuring phosphorylation of a BAD peptide substrate (BindingDB Assay IDs 1, 4). |
Why This Matters
This absence of data means a scientific user cannot make an evidence-based decision to prioritize this compound over an uncharacterized alternative or a well-defined literature compound; any selection would be based on speculation.
- [1] PubChem. Compound Summary for CID 91818305. BioAssay Results. National Center for Biotechnology Information (2026). Search date: 2026-05-09. View Source
- [2] BindingDB. Entry for BDBM50061613 (CHEMBL3394164). Affinity Data for Serine/threonine-protein kinase pim-1. View Source
